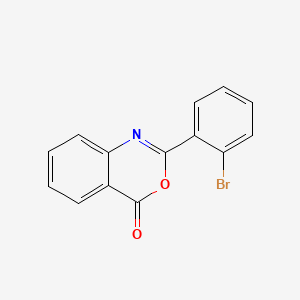

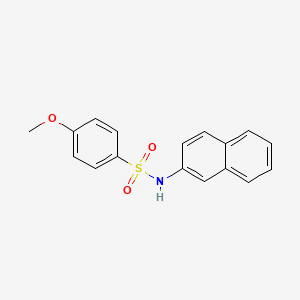

![molecular formula C14H16N4O5 B5544493 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide CAS No. 360573-16-6](/img/structure/B5544493.png)

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including compounds similar to N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide, often involves multi-step reactions that include cyclization processes, condensations, and substitutions. For instance, the synthesis of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide demonstrates a reaction involving 3-(3, 4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide, showcasing the type of reactions that might be involved in the synthesis of our compound of interest (Prabhuswamy et al., 2016).

Applications De Recherche Scientifique

Synthesis and Cytotoxic Activity

A study by Deady et al. (2003) details the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide. These derivatives exhibited potent cytotoxic properties against various cancer cell lines, demonstrating significant potential for cancer treatment. Their investigation provided insights into the structure-activity relationship, highlighting the importance of the 2-(3,4-dimethoxyphenyl) substituent for enhanced cytotoxicity (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Herbicidal Activity

Ohno et al. (2004) synthesized 1-alkyl-3-aryloxypyrazole-4-carboxamide derivatives to evaluate their herbicidal activity and crop safety. The study focused on the introduction of various N-substituents, revealing that certain derivatives, including those similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide, showed promising herbicidal activities against various annual lowland weeds while maintaining excellent crop safety (Ohno, Watanabe, Nagaoka, Ueda, Sakurai, Hori, & Hirai, 2004).

Antidepressant and Anticonvulsant Activities

Abdel-Aziz, Abuo-Rahma, & Hassan (2009) reported on the synthesis of novel pyrazole derivatives and evaluated their antidepressant and anticonvulsant activities. This study showcases the therapeutic potential of pyrazole derivatives in treating depression and epilepsy, suggesting that compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide could offer new avenues for the development of treatments in neuropsychiatric disorders (Abdel-Aziz, Abuo-Rahma, & Hassan, 2009).

Corrosion Inhibition

Dohare et al. (2017) explored the use of pyranpyrazole derivatives, which are structurally akin to N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide, as corrosion inhibitors for mild steel in industrial pickling processes. The study indicates that these compounds effectively protect steel surfaces from corrosion, offering a promising solution for extending the lifespan of metal components in harsh chemical environments (Dohare, Ansari, Quraishi, & Obot, 2017).

Propriétés

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5/c1-22-11-4-3-9(7-12(11)23-2)5-6-15-14(19)13-10(18(20)21)8-16-17-13/h3-4,7-8H,5-6H2,1-2H3,(H,15,19)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYXOZDOAUYJMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=C(C=NN2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501164911 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide | |

CAS RN |

360573-16-6 | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=360573-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501164911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)

![5-(3,4-dimethoxyphenyl)-4-[(2-ethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5544457.png)

![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)

![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)

![N-[3-(cyclohexylthio)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5544486.png)

![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)

![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)